molecular formula C21H22N2O2 B2779053 N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-10-3

N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2779053
CAS No.: 852367-10-3
M. Wt: 334.419
InChI Key: GREZPSNEKXGPMM-UHFFFAOYSA-N
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Description

“N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acylation: The indole core is then acylated using an appropriate acylating agent to introduce the oxoacetamide group.

    N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with benzyl and butyl groups using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-3-13-23(15-16-9-5-4-6-10-16)21(25)20(24)18-14-22-19-12-8-7-11-17(18)19/h4-12,14,22H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREZPSNEKXGPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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